N-Methyl-bis(trifluoroacetamide)
Overview
Description
N-Methyl-bis(trifluoroacetamide) is a chemical compound with the molecular formula CF₃CON(CH₃)COCF₃. It is commonly used as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) for the analysis of various compounds, including amphetamine-type stimulants and ketamine . This compound is known for its ability to introduce trifluoroacetyl groups into molecules, making them more volatile and suitable for analysis by GC-MS .
Mechanism of Action
Target of Action
MBTFA primarily targets highly polar, multi-functional compounds such as carbohydrates and amino acids . It is commonly used as a reagent in organic synthesis reactions .
Mode of Action
MBTFA acts as a derivatization agent in GC-MS technique . It is used as an alternative to trifluoroacetyl anhydride (TFAA) for trifluoroacylating primary and secondary amines, and the hydroxyl group under mild non-acidic conditions . It can also be used to selectively acylate amines in the presence of hydroxyl and carboxyl groups that have been protected by silylation .
Biochemical Pathways
It is known that mbtfa plays a crucial role in the alkylation process, which is a fundamental reaction in organic chemistry .
Pharmacokinetics
It is known that mbtfa is a volatile compound, which is a critical property for its role in gc-ms .
Result of Action
The principal result of MBTFA’s action is the formation of very volatile derivatives of carbohydrates . This property is crucial for its use in GC-MS, as it allows for the efficient separation and analysis of these compounds .
Action Environment
The action of MBTFA can be influenced by environmental factors. For instance, it reacts under nonacidic conditions . It is also sensitive to moisture, and thus, it should be handled and stored in a dry environment .
Biochemical Analysis
Biochemical Properties
2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to form stable complexes with certain enzymes, which can inhibit or activate their activity. For example, it has been observed to interact with enzymes involved in metabolic pathways, affecting their catalytic efficiency . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and van der Waals interactions with the active sites of enzymes and proteins.
Cellular Effects
The effects of 2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of certain genes involved in metabolic processes, leading to changes in the levels of various metabolites . Additionally, it can modulate cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. This compound can also interact with DNA and RNA, affecting gene expression by modulating transcription and translation processes . The changes in gene expression can lead to alterations in cellular metabolism and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in metabolic processes and gene expression.
Dosage Effects in Animal Models
The effects of 2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide vary with different dosages in animal models. At low doses, this compound can have beneficial effects on metabolic processes, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant response. High doses of this compound can lead to severe cellular damage and toxicity, highlighting the importance of dosage optimization in research settings.
Metabolic Pathways
2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a crucial role in metabolic processes. This compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular metabolism . The interactions with enzymes involved in metabolic pathways can modulate their activity, thereby influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide within cells and tissues are essential for its activity. This compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can affect its interactions with biomolecules and its overall efficacy. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can affect cellular metabolism.
Preparation Methods
N-Methyl-bis(trifluoroacetamide) can be synthesized through the reaction of trifluoroacetic anhydride with methylamine . The reaction typically involves the use of a solvent such as pyridine and is carried out at elevated temperatures (around 65°C) for about an hour . Industrial production methods may involve similar reaction conditions but on a larger scale, with careful control of temperature and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
N-Methyl-bis(trifluoroacetamide) primarily undergoes acylation reactions, where it reacts with compounds containing active hydrogen atoms such as alcohols, amines, and amino acids . Common reagents used in these reactions include trifluoroacetic anhydride and other acylation agents . The major products formed from these reactions are trifluoroacetyl derivatives, which are more volatile and suitable for analysis by GC-MS .
Scientific Research Applications
N-Methyl-bis(trifluoroacetamide) is widely used in scientific research for the derivatization of various compounds to enhance their volatility and detectability in GC-MS analysis . It is used in the analysis of amphetamine-type stimulants, ketamine, and other drugs in biological samples . Additionally, it is employed in the derivatization of carbohydrates, amino acids, and other polar compounds for analytical purposes . In the field of environmental science, it is used to analyze pollutants and contaminants in water samples .
Comparison with Similar Compounds
N-Methyl-bis(trifluoroacetamide) is similar to other acylation reagents such as trifluoroacetic anhydride, pentafluoropropionic anhydride, and heptafluorobutyric anhydride . it is unique in its ability to produce highly volatile derivatives of carbohydrates and selectively acylate amines under mild non-acidic conditions . This makes it a preferred reagent for the derivatization of polar compounds in GC-MS analysis .
Similar compounds include:
- Trifluoroacetic anhydride
- Pentafluoropropionic anhydride
- Heptafluorobutyric anhydride
Properties
IUPAC Name |
2,2,2-trifluoro-N-methyl-N-(2,2,2-trifluoroacetyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F6NO2/c1-12(2(13)4(6,7)8)3(14)5(9,10)11/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGBWLXGUPTXHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(F)(F)F)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218623 | |
Record name | N-Methyl-bis(trifluoroacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00218623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | N-Methyl-bis(trifluoroacetamide) | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16020 | |
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CAS No. |
685-27-8 | |
Record name | N-Methylbis(trifluoroacetyl)imide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=685-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-bis(trifluoroacetamide) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000685278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-bis(trifluoroacetamide) | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.619 | |
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Synthesis routes and methods
Procedure details
Q1: Why is MBTFA used in analytical chemistry?
A1: MBTFA is primarily used as a derivatizing agent to enhance the volatility and detectability of polar, non-volatile compounds in GC-MS analysis. [, , ]
Q2: How does MBTFA work as a derivatizing agent?
A2: MBTFA reacts with compounds containing active hydrogen atoms, such as amines, phenols, and carboxylic acids. This reaction replaces the active hydrogen with a trifluoroacetyl group, increasing the compound's volatility and improving its chromatographic behavior. [, , ]
Q3: What types of compounds can be derivatized using MBTFA?
A3: MBTFA effectively derivatizes various compound classes, including amphetamines [, ], nitrophenols [], diaminotoluenes [], beta-blockers [, ], codeine and morphine [], glucosides [], ritalinic acid [], metformin [, ], and 3-Monochloropropane-1,2-diol (3-MCPD) []. [1, 2, 4, 5, 7-12, 22]
Q4: Are there different derivatization methods using MBTFA?
A4: Yes, researchers have explored various derivatization methods using MBTFA, including traditional offline derivatization [1, 2, 4, 5, 7-12, 22] and on-line or in-injector derivatization techniques. [, ] On-line derivatization offers advantages such as reduced reagent consumption and simplified sample preparation.
Q5: Can you provide examples of MBTFA being used for specific analytes and matrices?
A5: Certainly. MBTFA derivatization has been successfully employed for detecting amphetamine derivatives in human serum and urine [], beta-blockers in human urine [, ], ritalinic acid in urine [], and metformin in human plasma and surface water. [, ]
Q6: Are there any limitations or challenges associated with using MBTFA?
A6: While generally effective, MBTFA might show varying reactivity with different analytes. For example, primary amines exhibit higher reactivity compared to secondary amines. [] Also, some studies highlighted the instability of specific MBTFA derivatives, such as those of nalorphine. []
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